3-Fluoro-5-methoxypicolinic acid

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

3-fluoro-5-methoxypyridine-2-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H6FNO3/c1-12-4-2-5(8)6(7(10)11)9-3-4/h2-3H,1H3,(H,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MMHJUFRNPHWXOP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=C(N=C1)C(=O)O)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H6FNO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40737964 | |

| Record name | 3-Fluoro-5-methoxypyridine-2-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40737964 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

171.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1227511-52-5 | |

| Record name | 3-Fluoro-5-methoxypyridine-2-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40737964 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-fluoro-5-methoxypyridine-2-carboxylic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

The Strategic Synthesis and Application of 3-Fluoro-5-methoxypicolinic Acid in Modern Drug Discovery

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 3-Fluoro-5-methoxypicolinic acid, a pyridine derivative of significant interest in medicinal chemistry. While public domain data on this specific molecule is nascent, this document, grounded in established chemical principles and extensive analysis of structurally related compounds, offers a robust framework for its synthesis, characterization, and potential applications. We will explore a proposed, scientifically sound synthetic route, delve into its key physicochemical properties, and elucidate its potential as a valuable building block in the development of novel therapeutics. This guide is intended to empower researchers and drug development professionals with the foundational knowledge required to harness the potential of this promising scaffold.

Introduction: The Privileged Scaffold of Picolinic Acid in Medicinal Chemistry

Picolinic acid and its derivatives are recognized as "privileged scaffolds" in drug discovery, a testament to their recurring presence in a multitude of biologically active compounds.[1][2] The inherent structural features of the picolinic acid motif—a pyridine ring appended with a carboxylic acid at the 2-position—confer a unique combination of properties. The nitrogen atom acts as a hydrogen bond acceptor and a coordination site for metal ions, while the carboxylic acid provides a key site for electrostatic interactions and further chemical modification.

The strategic incorporation of fluorine and methoxy substituents onto this scaffold, as seen in this compound, is a deliberate design choice aimed at fine-tuning the molecule's pharmacological profile. Fluorine, with its high electronegativity and small atomic size, can enhance metabolic stability, binding affinity, and bioavailability of a drug candidate.[3][4] The methoxy group, a common modulator of lipophilicity and electronic properties, can further influence a molecule's pharmacokinetic and pharmacodynamic behavior. This guide will illuminate the path to synthesizing and utilizing this strategically substituted picolinic acid derivative.

Physicochemical Properties and Characterization

A thorough understanding of a molecule's physicochemical properties is fundamental to its application in drug discovery. The key identifiers and properties of this compound are summarized below.

| Property | Value | Source(s) |

| CAS Number | 1227511-52-5 | [5] |

| Molecular Formula | C₇H₆FNO₃ | [5] |

| Molecular Weight | 171.13 g/mol | [5] |

| Appearance | White to off-white solid (predicted) | |

| Solubility | Soluble in polar organic solvents such as DMSO and methanol (predicted) | |

| SMILES | O=C(O)c1nc(F)cc(OC)c1 |

Spectroscopic Characterization (Predicted)

While a publicly available, comprehensive set of spectra for this compound is not readily found, its spectral characteristics can be predicted with a high degree of confidence based on the analysis of structurally related compounds.

-

¹H NMR: The proton NMR spectrum is expected to exhibit distinct signals for the two aromatic protons on the pyridine ring, the methoxy protons, and the acidic proton of the carboxylic acid. The aromatic protons will likely appear as doublets, with their chemical shifts influenced by the electron-withdrawing fluorine and electron-donating methoxy groups. The methoxy protons will present as a singlet, typically in the range of 3.8-4.0 ppm. The carboxylic acid proton will be a broad singlet at a downfield chemical shift, often above 10 ppm.

-

¹³C NMR: The carbon NMR spectrum will show seven distinct signals corresponding to each carbon atom in the molecule. The carbonyl carbon of the carboxylic acid will be the most downfield signal. The chemical shifts of the pyridine ring carbons will be influenced by the fluorine and methoxy substituents, with the carbon attached to the fluorine showing a characteristic large one-bond C-F coupling constant.

-

Infrared (IR) Spectroscopy: The IR spectrum will be characterized by a broad absorption band in the region of 2500-3300 cm⁻¹ corresponding to the O-H stretching of the carboxylic acid. A strong carbonyl (C=O) stretching vibration is expected around 1700-1730 cm⁻¹. Vibrations associated with the C-F bond and the aromatic ring will also be present in the fingerprint region.[1]

-

Mass Spectrometry (MS): The mass spectrum will show a molecular ion peak (M+) corresponding to the molecular weight of the compound. Fragmentation patterns will likely involve the loss of the carboxylic acid group (CO₂H) and potentially the methoxy group (OCH₃).

Proposed Synthesis of this compound

While a specific, peer-reviewed synthesis of this compound is not widely documented, a plausible and efficient synthetic route can be constructed based on established methodologies for the synthesis of substituted pyridines and picolinic acids. The proposed multi-step synthesis starts from a commercially available substituted pyridine.

References

3-Fluoro-5-methoxypicolinic acid molecular weight

An In-depth Technical Guide to 3-Fluoro-5-methoxypicolinic Acid: Properties, Synthesis, and Applications

Abstract

This technical guide provides a comprehensive overview of this compound, a key heterocyclic building block in modern medicinal chemistry and drug discovery. The document details its fundamental physicochemical properties, with a primary focus on its molecular weight and structure. It further explores conceptual synthetic pathways, characteristic reactivity, and its strategic application in the development of novel therapeutic agents. This guide is intended for researchers, chemists, and professionals in the pharmaceutical and life sciences industries, offering field-proven insights into the compound's utility, analytical characterization, and safe handling protocols.

Core Physicochemical Properties

This compound is a substituted pyridine derivative. The strategic placement of the fluoro, methoxy, and carboxylic acid groups on the pyridine ring imparts a unique combination of electronic properties and reactivity, making it a valuable intermediate in organic synthesis.[1] Its core attributes are summarized below.

Table 1: Key Physicochemical Data for this compound

| Property | Value | Source(s) |

|---|---|---|

| Molecular Weight | 171.1258 g/mol | [2][3] |

| Alternate MW Value | 171.13 g/mol | [4] |

| Molecular Formula | C₇H₆FNO₃ | [2][3] |

| CAS Number | 1227511-52-5 | [2][3][5] |

| Canonical SMILES | O=C(O)C1=NC=C(OC)C=C1F | [2] |

| Synonyms | 3-Fluoro-5-methoxypyridine-2-carboxylic acid | [4] |

| MDL Number | MFCD16611229 | [2] |

| Storage Temperature | 2-8°C (Refrigerator) |[4] |

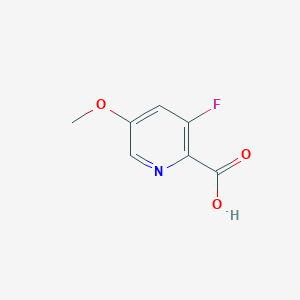

Caption: 2D Chemical Structure of this compound.

Synthesis and Chemical Reactivity

While specific proprietary synthesis routes may vary, a general and logical pathway can be conceptualized from established pyridine chemistry. The synthesis often starts with a pre-functionalized pyridine or pyridine N-oxide ring, followed by sequential steps of halogenation, methoxylation, and finally, the introduction or modification of the carboxylic acid group.

Conceptual Synthetic Workflow

The preparation of substituted picolinic acids often involves multi-step sequences. For instance, a related compound, 3-Bromo-5-fluoro-2-methoxypyridine, serves as a versatile intermediate where the bromine atom can be converted into other functional groups.[6] A plausible strategy for synthesizing the title compound could involve the lithiation of a brominated precursor followed by carboxylation, or the hydrolysis of a corresponding nitrile. The process for preparing similar 4-alkoxy-3-hydroxypicolinic acids involves steps like bromination, alkoxide substitution, and nitrile hydrolysis, which highlights a common industrial approach.[7]

Caption: Conceptual workflow for the synthesis of a substituted picolinic acid.

Core Reactivity

The chemical behavior of this compound is dictated by its functional groups:

-

Carboxylic Acid Group: This group readily participates in standard reactions such as esterification, amide bond formation (coupling reactions), and reduction. This is the primary handle for incorporating the molecule into larger, more complex structures.

-

Pyridine Ring: As a heterocyclic aromatic system, the pyridine ring is electron-deficient. This influences its reactivity in electrophilic aromatic substitution. The fluorine atom is a key functional group.

-

Fluoro and Methoxy Groups: These substituents modulate the electronic properties of the pyridine ring, influencing its reactivity and the pKa of the carboxylic acid. The fluorine atom, in particular, can be a site for nucleophilic aromatic substitution under certain conditions or participate in various cross-coupling reactions, which are fundamental in creating molecular diversity.[1]

Role in Research and Drug Development

Substituted pyridines are a cornerstone motif in medicinal chemistry, appearing in a vast number of approved drugs.[1] this compound is not typically an active pharmaceutical ingredient (API) itself but serves as a crucial building block for creating novel molecules with therapeutic potential.

A Scaffold for Molecular Diversity

The primary application of this compound is as a versatile scaffold. Drug development professionals utilize such intermediates to generate libraries of related compounds for high-throughput screening.[1] The carboxylic acid allows for coupling to various amines or alcohols, while the pyridine core provides a rigid framework. The fluoro and methoxy groups are critical for "tuning" the properties of the final molecule:

-

Pharmacokinetics: The methoxy group can influence metabolic stability, while the fluorine atom can block sites of metabolism, potentially increasing the half-life of a drug.[1]

-

Binding Affinity: Fluorine can engage in favorable interactions (e.g., hydrogen bonds, dipole-dipole) with target proteins, enhancing binding potency.

-

Physicochemical Properties: The substituents affect solubility, lipophilicity (LogP), and other properties that are critical for a compound's suitability as a drug, often assessed using frameworks like Lipinski's Rule of 5.[8]

Caption: Role as a building block in the drug discovery process.

Analytical and Quality Control Protocols

Ensuring the purity and identity of this compound is critical for its use in synthesis. A combination of chromatographic and spectroscopic methods is employed for its characterization.

Step-by-Step HPLC-MS Protocol for Purity Assessment

This protocol is a representative method for analyzing substituted picolinic acids, based on common techniques in the field.[9][10][11]

-

Sample Preparation: Accurately weigh ~1 mg of the compound and dissolve in a 1:1 mixture of acetonitrile and water to a final concentration of 1 mg/mL.

-

Chromatographic System: Utilize a High-Performance Liquid Chromatography (HPLC) system coupled with a Mass Spectrometer (MS).

-

Column: A C18 reversed-phase column (e.g., Waters XBridge BEH C18, 2.5 µm, 3.0 x 100 mm) is suitable.[9]

-

Mobile Phase:

-

Solvent A: 0.1% Formic Acid in Water.

-

Solvent B: 0.1% Acetonitrile.

-

-

Gradient Elution: Start with 5% Solvent B, ramping to 95% Solvent B over 8 minutes, hold for 2 minutes, and re-equilibrate at 5% B for 2 minutes.

-

Flow Rate: 0.4 mL/min.

-

Detection:

-

UV Detector: Set to 254 nm or another relevant wavelength.

-

MS Detector (ESI): Scan in both positive and negative ion modes to detect the [M+H]⁺ (m/z 172.1) and [M-H]⁻ (m/z 170.1) ions.

-

-

Data Analysis: Integrate the peak area to determine purity (%). Confirm identity by matching the retention time and mass-to-charge ratio with a reference standard.

Table 2: Summary of Analytical Methodologies

| Technique | Purpose | Expected Outcome |

|---|---|---|

| HPLC-MS | Purity determination and identity confirmation | A primary peak at a specific retention time with a mass corresponding to the molecular weight (m/z 172.1 [M+H]⁺). Purity is typically >95%. |

| ¹H NMR | Structural elucidation and confirmation | A spectrum showing distinct signals for the aromatic protons and the methoxy group protons, with coupling patterns consistent with the substitution on the pyridine ring. |

| ¹³C NMR | Structural confirmation | Signals corresponding to the seven unique carbon atoms in the molecule, including the carbonyl carbon of the carboxylic acid. |

| Melting Point | Purity assessment | A sharp, defined melting range, indicating high purity. |

Safety, Handling, and Storage

Proper handling of this compound is essential to ensure laboratory safety. The following guidelines are based on safety data sheets for structurally related chemicals.[12][13][14]

-

Personal Protective Equipment (PPE): Always wear safety glasses with side shields or goggles, a laboratory coat, and chemical-resistant gloves (e.g., nitrile) when handling the compound.

-

Handling: Handle in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of dust or powder. Avoid contact with skin, eyes, and clothing. Wash hands thoroughly after handling.

-

Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated place. For long-term stability, refrigeration at 2-8°C is recommended.[4] Keep away from strong oxidizing agents.

-

Disposal: Dispose of waste material and containers in accordance with local, regional, and national regulations. Do not allow the product to enter drains.

Conclusion

This compound, with a molecular weight of 171.1258 g/mol , is more than a simple chemical reagent; it is a strategic tool for innovation in medicinal chemistry. Its well-defined structure and versatile reactivity allow scientists to systematically explore chemical space, leading to the discovery and optimization of new drug candidates. This guide has provided a technical framework for understanding its properties, synthesis, analysis, and applications, underscoring its value to the research and development community.

References

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. appchemical.com [appchemical.com]

- 3. This compound,(CAS# 1227511-52-5)|Sinfoo BIOCHEM [sinfoobiotech.com]

- 4. pharmaffiliates.com [pharmaffiliates.com]

- 5. This compound | 1227511-52-5 [chemicalbook.com]

- 6. Page loading... [wap.guidechem.com]

- 7. US9475771B2 - Process for the preparation of 4-alkoxy-3-hydroxypicolinic acids - Google Patents [patents.google.com]

- 8. Forces Driving a Magic Bullet to Its Target: Revisiting the Role of Thermodynamics in Drug Design, Development, and Optimization - PMC [pmc.ncbi.nlm.nih.gov]

- 9. rsc.org [rsc.org]

- 10. HPLC-MS/MS based method for the determination of 2-(3-hydroxy-5-phosphonooxymethyl-2-methyl-4-pyridyl)-1,3-thiazolidine-4-carboxylic acid in human plasma - PMC [pmc.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. sigmaaldrich.com [sigmaaldrich.com]

- 13. fishersci.com [fishersci.com]

- 14. fishersci.com [fishersci.com]

An In-depth Technical Guide to 3-Fluoro-5-methoxypicolinic Acid

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

This guide provides a comprehensive overview of the chemical and physical properties of 3-Fluoro-5-methoxypicolinic acid, a key building block in modern medicinal chemistry and drug discovery. The strategic placement of fluorine and methoxy substituents on the picolinic acid scaffold offers a unique combination of electronic properties and metabolic stability, making it a valuable intermediate in the synthesis of novel therapeutic agents.[1][2]

Core Chemical Properties

This compound, with the CAS Number 1227511-52-5, is a substituted pyridine carboxylic acid.[3][4] Its structure combines the chelating ability of picolinic acid with the electronic influence of a fluorine atom and a methoxy group, which can significantly impact its biological activity and pharmacokinetic properties.[1]

Molecular Structure and Physicochemical Data

The fundamental properties of this compound are summarized in the table below.

| Property | Value | Source(s) |

| IUPAC Name | 3-Fluoro-5-methoxypyridine-2-carboxylic acid | [5] |

| CAS Number | 1227511-52-5 | [3][4] |

| Molecular Formula | C₇H₆FNO₃ | [3][4] |

| Molecular Weight | 171.13 g/mol | [3][5] |

| Appearance | White to off-white solid (predicted) | General knowledge |

| Melting Point | Not explicitly reported; likely a crystalline solid at room temperature. | Inferred from related compounds |

| Boiling Point | Not reported. | |

| Solubility | Expected to be soluble in organic solvents like methanol, DMSO, and DMF. Limited solubility in water is anticipated. | General knowledge of similar compounds |

| SMILES | O=C(O)C1=NC=C(OC)C=C1F | [3] |

Spectroscopic Characterization

While specific spectra for this compound are not widely published, expected spectroscopic features can be predicted based on its structure and data from analogous compounds. Commercial suppliers may provide compound-specific data upon request.[6]

¹H NMR Spectroscopy (Predicted)

The proton NMR spectrum is expected to show distinct signals for the aromatic protons and the methoxy group. The fluorine atom will cause splitting of adjacent proton signals.

-

Aromatic Protons (2H): Two doublets in the aromatic region (δ 7.0-8.5 ppm), with coupling constants influenced by the fluorine atom.

-

Methoxy Protons (3H): A singlet around δ 3.8-4.0 ppm.

-

Carboxylic Acid Proton (1H): A broad singlet at δ 10-13 ppm, which may be exchangeable with D₂O.

¹³C NMR Spectroscopy (Predicted)

The carbon NMR will show seven distinct signals. The carbon atoms bonded to fluorine will exhibit characteristic splitting (¹J-CF and ²J-CF coupling).

-

Carboxylic Carbon: δ 165-175 ppm.

-

Aromatic Carbons: Signals in the range of δ 110-160 ppm. The carbons directly attached to the fluorine and methoxy groups will be significantly shifted.

-

Methoxy Carbon: δ 55-60 ppm.

Infrared (IR) Spectroscopy (Predicted)

The IR spectrum will be characterized by the following key absorptions:

-

O-H Stretch (Carboxylic Acid): A very broad band from 2500-3300 cm⁻¹.

-

C=O Stretch (Carboxylic Acid): A strong, sharp peak around 1700-1730 cm⁻¹.

-

C-O Stretch (Carboxylic Acid and Methoxy): Bands in the 1200-1300 cm⁻¹ region.

-

C-F Stretch: A strong absorption in the 1000-1100 cm⁻¹ range.

-

Aromatic C=C and C=N Stretches: Multiple bands in the 1400-1600 cm⁻¹ region.

Mass Spectrometry (MS)

Electron ionization (EI) or electrospray ionization (ESI) mass spectrometry would be expected to show a molecular ion peak [M]⁺ or protonated molecule [M+H]⁺ at m/z 171, corresponding to the molecular weight of the compound.

Synthesis and Reactivity

Proposed Synthetic Pathway

Caption: Proposed synthesis of this compound.

Experimental Protocol (Hypothetical):

-

Lithiation: Dissolve 3-bromo-5-fluoropyridine in anhydrous THF and cool to -78 °C under an inert atmosphere. Add n-butyllithium dropwise and stir for 1 hour.

-

Carboxylation: Bubble dry carbon dioxide gas through the solution for 2 hours.

-

Acidification: Quench the reaction with aqueous HCl and extract the product with an organic solvent.

-

Methoxylation: The resulting 3-bromo-5-fluoro-2-picolinic acid can then be subjected to a nucleophilic aromatic substitution with sodium methoxide, catalyzed by a copper(I) salt in a polar aprotic solvent like DMF at elevated temperatures.

-

Purification: The final product would be purified by crystallization or column chromatography.

Chemical Reactivity

The reactivity of this compound is governed by its functional groups: the carboxylic acid, the pyridine ring, and the fluoro and methoxy substituents.

Caption: Key reaction types for this compound.

-

Carboxylic Acid Reactions: The carboxylic acid group can undergo standard transformations such as esterification and amidation.

-

Pyridine Ring Chemistry: The pyridine nitrogen is basic and can be protonated or alkylated. The ring can also participate in various metal-catalyzed cross-coupling reactions, although the carboxylic acid group might require protection. The fluorine atom can be a site for nucleophilic aromatic substitution under certain conditions.

Applications in Research and Drug Discovery

Substituted picolinic acids are a significant class of compounds in medicinal chemistry and agrochemistry.[7] They are known to exhibit a wide range of biological activities, including herbicidal, antifungal, and antibacterial properties.[1][8]

-

Scaffold for Bioactive Molecules: The unique substitution pattern of this compound makes it an attractive starting material for the synthesis of more complex molecules. The fluorine atom can enhance binding affinity and improve metabolic stability, while the methoxy group can modulate solubility and electronic properties.[1]

-

Potential as a Synthetic Auxin Herbicide: Picolinic acid derivatives are a well-established class of synthetic auxin herbicides. The specific substituents on the pyridine ring of this compound could confer potent and selective herbicidal activity.[7][9]

-

Antifungal Drug Development: The picolinic acid moiety is found in some natural product antifungals.[8] Derivatives of this compound could be explored for their potential as novel antifungal agents.

Safety and Handling

A specific Safety Data Sheet (SDS) for this compound is not widely available. However, based on the known hazards of similar pyridine carboxylic acids, the following precautions should be taken:

-

Handling: Use in a well-ventilated area. Avoid breathing dust. Avoid contact with skin, eyes, and clothing. Wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.

-

Storage: Store in a tightly sealed container in a cool, dry place. Recommended storage temperature is often 2-8°C for long-term stability.

-

Toxicity: Picolinic acids are generally considered to be harmful if swallowed and can cause serious eye irritation.

Conclusion

This compound is a valuable and versatile building block for chemical synthesis. Its unique combination of functional groups provides a platform for the development of novel compounds with potential applications in the pharmaceutical and agrochemical industries. Further research into its synthesis, reactivity, and biological activity is warranted to fully explore its potential.

References

- 1. Exploring the Potential of Pyridine Carboxylic Acid Isomers to Discover New Enzyme Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. appchemical.com [appchemical.com]

- 4. This compound,(CAS# 1227511-52-5)|Sinfoo BIOCHEM [sinfoobiotech.com]

- 5. pharmaffiliates.com [pharmaffiliates.com]

- 6. 1227511-52-5|this compound|BLD Pharm [bldpharm.com]

- 7. Design, Synthesis, Herbicidal Activity, and Structure-Activity Relationship Study of Novel 6-(5-Aryl-Substituted-1-Pyrazolyl)-2-Picolinic Acid as Potential Herbicides - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. mdpi.com [mdpi.com]

The Strategic Synthesis of 3-Fluoro-5-methoxypicolinic Acid: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Significance of Substituted Picolinic Acids

Substituted picolinic acids are a class of heterocyclic compounds that hold significant importance in the fields of medicinal chemistry and materials science. Their unique structural motifs allow for a diverse range of biological activities and material properties. Among these, 3-fluoro-5-methoxypicolinic acid stands out as a valuable building block in the synthesis of novel pharmaceuticals and functional materials. The presence of both a fluorine atom and a methoxy group on the pyridine ring offers opportunities for fine-tuning molecular properties such as lipophilicity, metabolic stability, and binding interactions. This guide provides a comprehensive overview of a strategic and plausible synthesis pathway for this compound, drawing upon established synthetic methodologies for analogous compounds.

Proposed Retrosynthetic Analysis

A logical retrosynthetic analysis of this compound suggests a convergent approach, starting from commercially available and relatively inexpensive starting materials. The key bond disconnection focuses on the introduction of the carboxylic acid group at the 2-position of the pyridine ring. A plausible final step is the palladium-catalyzed carbonylation of a suitable precursor, such as 2-bromo-3-fluoro-5-methoxypyridine. This intermediate can be synthesized in a multi-step sequence from a readily available pyridine derivative.

Caption: Retrosynthetic analysis of this compound.

A Viable Synthetic Pathway

Based on the retrosynthetic analysis, a forward synthesis can be proposed. This pathway is designed to be robust and scalable, utilizing well-established and high-yielding reactions.

Step 1: Synthesis of 3-Fluoro-5-methoxypyridine

The synthesis commences with the nucleophilic aromatic substitution of a bromine atom with a methoxy group on a commercially available fluorinated pyridine.

Reaction: 5-Bromo-3-fluoropyridine is treated with sodium methoxide in a suitable solvent like methanol or dimethylformamide (DMF) to yield 3-fluoro-5-methoxypyridine.

Causality: The electron-withdrawing nature of the fluorine atom and the nitrogen in the pyridine ring activates the C5 position for nucleophilic attack by the methoxide ion. The choice of a polar aprotic solvent like DMF can facilitate the reaction by solvating the sodium cation and increasing the nucleophilicity of the methoxide.

Step 2: Synthesis of 2-Amino-3-fluoro-5-methoxypyridine

The next step involves the introduction of an amino group at the 2-position, which will later be converted to a bromine atom.

Reaction: 3-Fluoro-5-methoxypyridine is subjected to amination, for instance, through a Chichibabin-type reaction or by using sodium amide in liquid ammonia.

Causality: The pyridine ring is electron-deficient, making it susceptible to nucleophilic attack, particularly at the ortho and para positions relative to the nitrogen atom. The use of a strong nucleophile like the amide ion is necessary to achieve this transformation.

Step 3: Synthesis of 2-Bromo-3-fluoro-5-methoxypyridine

The amino group is then converted to a bromine atom via a Sandmeyer-type reaction.

Reaction: 2-Amino-3-fluoro-5-methoxypyridine is treated with sodium nitrite in the presence of hydrobromic acid to form a diazonium salt, which is subsequently decomposed in the presence of copper(I) bromide to yield 2-bromo-3-fluoro-5-methoxypyridine.

Causality: The Sandmeyer reaction is a reliable method for the conversion of an amino group on an aromatic ring to a halogen. The in situ formation of the diazonium salt followed by its decomposition with a copper(I) salt provides a high-yielding route to the desired brominated intermediate.

Step 4: Synthesis of this compound

The final step is the introduction of the carboxylic acid group at the 2-position.

Reaction: 2-Bromo-3-fluoro-5-methoxypyridine undergoes a palladium-catalyzed carbonylation reaction. The reaction is typically carried out under an atmosphere of carbon monoxide in the presence of a palladium catalyst (e.g., Pd(OAc)2), a phosphine ligand (e.g., Xantphos), a base (e.g., a tertiary amine), and a nucleophile (e.g., water or an alcohol followed by hydrolysis).[1][2]

Causality: Palladium-catalyzed carbonylation is a powerful and versatile method for the synthesis of carboxylic acids and their derivatives from aryl halides.[1][2] The catalytic cycle involves the oxidative addition of the aryl bromide to the palladium(0) complex, followed by the insertion of carbon monoxide into the palladium-carbon bond, and finally, reductive elimination to yield the acylpalladium intermediate, which then reacts with the nucleophile to give the final product and regenerate the catalyst.

Caption: Proposed synthetic pathway for this compound.

Detailed Experimental Protocols

The following protocols are based on analogous transformations reported in the literature and are intended as a guide for experienced synthetic chemists. Optimization of reaction conditions may be necessary to achieve optimal yields and purity.

Protocol 1: Synthesis of 3-Fluoro-5-methoxypyridine

-

To a solution of 5-bromo-3-fluoropyridine (1.0 eq) in anhydrous methanol (10 vol) is added sodium methoxide (1.5 eq) portion-wise at room temperature.

-

The reaction mixture is heated to reflux and stirred for 4-6 hours, monitoring the reaction progress by TLC or GC-MS.

-

Upon completion, the reaction is cooled to room temperature and the solvent is removed under reduced pressure.

-

The residue is partitioned between water and ethyl acetate. The organic layer is separated, washed with brine, dried over anhydrous sodium sulfate, and concentrated in vacuo.

-

The crude product is purified by column chromatography on silica gel to afford 3-fluoro-5-methoxypyridine.

Protocol 2: Synthesis of 2-Amino-3-fluoro-5-methoxypyridine

-

In a flame-dried, three-necked flask equipped with a dry ice condenser and a mechanical stirrer, liquid ammonia (20 vol) is condensed at -78 °C.

-

A catalytic amount of iron(III) nitrate is added, followed by the portion-wise addition of sodium metal (1.1 eq) until a persistent blue color is observed.

-

3-Fluoro-5-methoxypyridine (1.0 eq) dissolved in a minimal amount of anhydrous THF is added dropwise to the reaction mixture.

-

The reaction is stirred at -78 °C for 2-3 hours.

-

The reaction is quenched by the careful addition of ammonium chloride. The ammonia is allowed to evaporate.

-

The residue is taken up in water and extracted with ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated.

-

The crude product is purified by crystallization or column chromatography.

Protocol 3: Synthesis of 2-Bromo-3-fluoro-5-methoxypyridine

-

To a stirred solution of 2-amino-3-fluoro-5-methoxypyridine (1.0 eq) in 48% hydrobromic acid (5 vol) at 0 °C is added a solution of sodium nitrite (1.1 eq) in water (2 vol) dropwise, maintaining the temperature below 5 °C.

-

The resulting diazonium salt solution is stirred at 0 °C for 30 minutes.

-

In a separate flask, a solution of copper(I) bromide (1.2 eq) in 48% hydrobromic acid (3 vol) is heated to 60 °C.

-

The cold diazonium salt solution is added portion-wise to the hot copper(I) bromide solution.

-

The reaction mixture is stirred at 60 °C for 1 hour and then cooled to room temperature.

-

The mixture is extracted with ethyl acetate. The combined organic layers are washed with saturated sodium bicarbonate solution and brine, dried over anhydrous sodium sulfate, and concentrated.

-

The crude product is purified by column chromatography.

Protocol 4: Synthesis of this compound

-

To a solution of 2-bromo-3-fluoro-5-methoxypyridine (1.0 eq) in a suitable solvent such as toluene or dioxane are added palladium(II) acetate (0.05 eq), Xantphos (0.1 eq), and a base such as triethylamine (2.0 eq).

-

The reaction vessel is purged with carbon monoxide and then maintained under a CO atmosphere (balloon or pressure reactor).

-

Water (5.0 eq) is added, and the reaction mixture is heated to 80-100 °C and stirred for 12-24 hours.

-

The reaction is monitored by TLC or LC-MS. Upon completion, the mixture is cooled to room temperature and filtered through a pad of celite.

-

The filtrate is acidified with 1 M HCl to pH 2-3, and the product is extracted with ethyl acetate.

-

The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated to give the crude product.

-

The crude acid is purified by recrystallization or column chromatography.

Data Summary

| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Key Analytical Data |

| 5-Bromo-3-fluoropyridine | C5H3BrFN | 175.99 | |

| 3-Fluoro-5-methoxypyridine | C6H6FNO | 127.12 | |

| 2-Amino-3-fluoro-5-methoxypyridine | C6H7FN2O | 142.13 | |

| 2-Bromo-3-fluoro-5-methoxypyridine | C6H5BrFNO | 206.01 | |

| This compound | C7H6FNO3 | 171.12 |

Conclusion and Future Outlook

The synthesis of this compound can be achieved through a strategic, multi-step pathway that leverages well-established and reliable chemical transformations. The proposed route, culminating in a palladium-catalyzed carbonylation, offers a robust and potentially scalable method for the preparation of this valuable building block. Further optimization of each synthetic step, including catalyst loading, reaction times, and purification methods, can lead to an even more efficient and cost-effective process. The availability of a reliable synthetic route to this compound will undoubtedly facilitate its broader application in the discovery and development of new chemical entities with enhanced properties.

References

Spectroscopic Characterization of 3-Fluoro-5-methoxypicolinic Acid: A Technical Guide for Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic methodologies and expected data for the characterization of 3-Fluoro-5-methoxypicolinic acid, a key building block in modern drug discovery. As direct experimental spectra for this specific compound are not widely published, this document synthesizes foundational spectroscopic principles with data from analogous structures to offer a robust predictive framework for researchers. The protocols and interpretations herein are designed to be self-validating, ensuring the highest degree of scientific integrity for professionals in pharmaceutical and chemical research.

Introduction: The Significance of Spectroscopic Analysis

This compound (C₇H₆FNO₃, MW: 171.13 g/mol ) is a substituted pyridine carboxylic acid.[1][2] The unique arrangement of its functional groups—a fluorine atom, a methoxy group, and a carboxylic acid on a pyridine scaffold—imparts specific physicochemical properties that are of great interest in medicinal chemistry for the development of novel therapeutic agents. Accurate and comprehensive spectroscopic characterization is non-negotiable; it serves as the foundational fingerprint for confirming chemical identity, assessing purity, and understanding molecular structure, all of which are critical for regulatory submission and ensuring the reproducibility of biological data.

This guide will detail the application of Nuclear Magnetic Resonance (NMR) spectroscopy (¹H, ¹³C, ¹⁹F), Mass Spectrometry (MS), Infrared (IR) Spectroscopy, and Ultraviolet-Visible (UV-Vis) Spectroscopy for the elucidation of its structure.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Probing the Core Structure

NMR spectroscopy is the most powerful tool for elucidating the precise atomic arrangement of an organic molecule. For this compound, a combination of ¹H, ¹³C, and ¹⁹F NMR will provide a complete picture of the molecule's connectivity and electronic environment.

Predicted ¹H NMR Spectroscopy

The proton NMR spectrum will reveal the chemical environment of the hydrogen atoms on the pyridine ring and the methoxy group.

Expected ¹H NMR Data Summary

| Predicted Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz | Assignment |

| ~8.0-8.2 | d | ~2-3 Hz | H-6 |

| ~7.4-7.6 | d | ~2-3 Hz | H-4 |

| ~3.9-4.1 | s | - | -OCH₃ |

| ~12-14 | br s | - | -COOH |

Causality Behind Predictions:

-

The pyridine ring protons (H-4 and H-6) are expected to be in the aromatic region (7.0-9.0 ppm). Their downfield shift is due to the deshielding effect of the electronegative nitrogen atom and the ring current.

-

The fluorine atom at position 3 will likely introduce a small through-space coupling to the adjacent H-4 proton, potentially leading to a doublet or a doublet of doublets, though this may not always be resolved. The primary splitting for both H-4 and H-6 will be a meta-coupling (⁴JHH), which is typically small (2-3 Hz), resulting in sharp doublets.

-

The methoxy protons (-OCH₃) are expected to appear as a sharp singlet around 3.9-4.1 ppm, a characteristic region for methoxy groups attached to aromatic rings.

-

The carboxylic acid proton (-COOH) is highly deshielded and will appear as a broad singlet at a very downfield chemical shift (typically >10 ppm). Its broadness is a result of hydrogen bonding and chemical exchange with trace amounts of water in the solvent.

Predicted ¹³C NMR Spectroscopy

The carbon NMR spectrum will identify all seven unique carbon atoms in the molecule.

Expected ¹³C NMR Data Summary

| Predicted Chemical Shift (δ) ppm | Assignment |

| ~165-170 | C=O |

| ~155-160 (d, ¹JCF ≈ 240-260 Hz) | C-3 |

| ~148-152 | C-2 |

| ~140-145 (d, ³JCF ≈ 5-10 Hz) | C-5 |

| ~135-140 (d, ²JCF ≈ 15-25 Hz) | C-4 |

| ~120-125 (d, ²JCF ≈ 15-25 Hz) | C-6 |

| ~55-60 | -OCH₃ |

Causality Behind Predictions:

-

The carbonyl carbon of the carboxylic acid is the most deshielded, appearing around 165-170 ppm.

-

The carbon directly attached to the fluorine (C-3) will exhibit a large one-bond coupling constant (¹JCF), which is a definitive diagnostic feature.

-

The other ring carbons will show smaller couplings to the fluorine atom (²JCF and ³JCF), which aids in their assignment. The electronegativity of the nitrogen, fluorine, and oxygen atoms significantly influences the chemical shifts of the ring carbons.

Predicted ¹⁹F NMR Spectroscopy

Fluorine-19 NMR is highly sensitive and provides a clear signal for the single fluorine atom.

Expected ¹⁹F NMR Data Summary

| Predicted Chemical Shift (δ) ppm | Multiplicity | Assignment |

| ~ -120 to -140 | Multiplet | C-F |

Causality Behind Predictions:

-

The chemical shift of the fluorine is dependent on its electronic environment. For a fluorine on a pyridine ring, a shift in this range relative to a standard like CFCl₃ is expected.

-

The signal will likely be a multiplet due to couplings with the adjacent protons (H-4) and potentially the more distant H-2, although the latter coupling may be too small to resolve.

Experimental Protocol for NMR Spectroscopy

-

Sample Preparation : Dissolve 5-10 mg of this compound in ~0.6 mL of a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃, or MeOD). DMSO-d₆ is often a good choice for carboxylic acids as it can help in observing the exchangeable -COOH proton.

-

Instrumentation : Utilize a high-resolution NMR spectrometer, typically operating at a proton frequency of 400 MHz or higher.

-

Acquisition :

-

¹H NMR : Acquire the spectrum with a sufficient number of scans to achieve a good signal-to-noise ratio.

-

¹³C NMR : Acquire a proton-decoupled spectrum. Due to the lower natural abundance of ¹³C, a longer acquisition time is necessary.

-

¹⁹F NMR : Acquire a proton-decoupled or coupled spectrum. ¹⁹F NMR experiments are generally fast due to the high gyromagnetic ratio and 100% natural abundance of the nucleus.

-

-

Data Processing : Process the raw data using appropriate software (e.g., MestReNova, TopSpin). This includes Fourier transformation, phase correction, baseline correction, and referencing to the residual solvent peak or an internal standard (e.g., TMS).

Caption: General workflow for NMR spectroscopic analysis.

Mass Spectrometry (MS): Confirming Molecular Weight and Fragmentation

Mass spectrometry is essential for confirming the molecular weight of the compound and can provide structural information through fragmentation analysis.

Expected Mass Spectrometry Data

| Ionization Mode | Expected m/z | Assignment |

| ESI+ | 172.0404 | [M+H]⁺ |

| ESI- | 170.0248 | [M-H]⁻ |

Causality Behind Predictions:

-

Electrospray Ionization (ESI) is a soft ionization technique suitable for polar molecules like this compound.

-

In positive ion mode (ESI+), the molecule is expected to be protonated, most likely on the pyridine nitrogen, giving an [M+H]⁺ ion.

-

In negative ion mode (ESI-), the acidic carboxylic acid group will readily deprotonate to form an [M-H]⁻ ion.

-

High-resolution mass spectrometry (HRMS) can provide a highly accurate mass measurement, which can be used to confirm the elemental composition (C₇H₆FNO₃).

-

Fragmentation : A common fragmentation pathway for picolinic acids is the loss of CO₂ (44 Da) from the carboxyl group. Therefore, a fragment ion at m/z ~126 in ESI+ (after loss of H and CO₂) or m/z ~126 in ESI- (after loss of CO₂) would be expected.

Experimental Protocol for LC-MS

-

Sample Preparation : Prepare a dilute solution of the compound (~1 mg/mL) in a suitable solvent like methanol or acetonitrile/water.

-

Instrumentation : Use a liquid chromatograph (LC) coupled to a mass spectrometer (e.g., Q-TOF or Orbitrap for HRMS).

-

Chromatography : Inject a small volume of the sample onto an appropriate LC column (e.g., C18) to separate the analyte from any impurities before it enters the mass spectrometer.

-

Ionization and Analysis : Utilize ESI in both positive and negative modes to acquire the full scan mass spectra. If further structural information is needed, perform tandem MS (MS/MS) experiments to induce and analyze fragmentation patterns.

Infrared (IR) Spectroscopy: Identifying Functional Groups

IR spectroscopy is a rapid and reliable method for identifying the key functional groups present in a molecule.[3] The spectrum of this compound will be characterized by the distinct vibrations of its O-H, C=O, C-O, C-F, and aromatic C=C/C=N bonds.

Expected IR Absorption Bands

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 2500-3300 | Broad | O-H stretch (from COOH, H-bonded) |

| ~1700-1725 | Strong, sharp | C=O stretch (from COOH) |

| ~1600-1650 | Medium | Aromatic C=C and C=N stretches |

| ~1200-1300 | Strong | C-O stretch (from COOH) |

| ~1000-1100 | Strong | C-F stretch |

| ~1000-1300 | Medium | C-O-C stretch (from -OCH₃) |

Causality Behind Predictions:

-

The most prominent feature of a carboxylic acid's IR spectrum is the extremely broad O-H stretching band that often spans from 2500 to 3300 cm⁻¹.[4][5] This broadness is due to strong intermolecular hydrogen bonding.

-

A strong, sharp absorption band corresponding to the carbonyl (C=O) stretch is expected around 1700-1725 cm⁻¹.[6]

-

The pyridine ring will show characteristic C=C and C=N stretching vibrations in the 1600-1650 cm⁻¹ region.

-

The C-F bond gives a strong absorption in the fingerprint region, typically between 1000 and 1100 cm⁻¹.

-

The C-O stretches from the carboxylic acid and the methoxy ether group will also be present in the fingerprint region.

Experimental Protocol for FTIR Spectroscopy

-

Sample Preparation :

-

Solid State (ATR) : Place a small amount of the solid sample directly onto the crystal of an Attenuated Total Reflectance (ATR) accessory. This is the most common and convenient method.

-

Solid State (KBr Pellet) : Grind a small amount of the sample with dry potassium bromide (KBr) and press it into a thin, transparent pellet.

-

-

Instrumentation : Use a Fourier Transform Infrared (FTIR) spectrometer.

-

Acquisition : Record a background spectrum of the empty sample compartment (or clean ATR crystal). Then, place the sample in the beam path and record the sample spectrum. The spectrum is typically recorded over a range of 4000 to 400 cm⁻¹.

Caption: Workflow for FTIR analysis using an ATR accessory.

Ultraviolet-Visible (UV-Vis) Spectroscopy: Analyzing the π-System

UV-Vis spectroscopy provides information about the conjugated π-electron system of the molecule.

Expected UV-Vis Absorption

| λmax (nm) | Solvent | Assignment |

| ~220-240 and ~270-290 | Methanol or Ethanol | π → π* transitions of the substituted pyridine ring |

Causality Behind Predictions:

-

Substituted pyridine rings typically exhibit two main absorption bands corresponding to π → π* electronic transitions.[7]

-

The exact position and intensity of these bands (λmax) are sensitive to the nature and position of the substituents (fluoro, methoxy, carboxyl) and the pH of the solution, which can alter the protonation state of the molecule.

-

The carboxylic acid and methoxy groups are auxochromes that can cause a bathochromic (red) shift of the absorption maxima compared to unsubstituted pyridine.

Experimental Protocol for UV-Vis Spectroscopy

-

Sample Preparation : Prepare a dilute solution of the compound in a UV-transparent solvent (e.g., ethanol, methanol, or a buffered aqueous solution). A typical concentration is in the range of 10-100 µM.

-

Instrumentation : Use a dual-beam UV-Vis spectrophotometer.

-

Acquisition : Fill a quartz cuvette with the solvent to be used as a blank. Record the baseline. Then, replace the blank with a cuvette containing the sample solution and record the absorption spectrum, typically from 200 to 400 nm.

Conclusion

The comprehensive spectroscopic analysis of this compound, employing NMR, MS, IR, and UV-Vis techniques, is indispensable for its unambiguous identification and quality control in a research and development setting. This guide provides a predictive framework and robust experimental protocols to guide the scientist in this characterization. By understanding the causal relationships between molecular structure and spectroscopic output, researchers can confidently verify the integrity of this valuable chemical entity, ensuring the reliability of subsequent biological and pharmacological studies.

References

- 1. appchemical.com [appchemical.com]

- 2. This compound,(CAS# 1227511-52-5)|Sinfoo BIOCHEM [sinfoobiotech.com]

- 3. Infrared Spectroscopy [www2.chemistry.msu.edu]

- 4. echemi.com [echemi.com]

- 5. spectroscopyonline.com [spectroscopyonline.com]

- 6. Interpreting Infrared Spectra - Specac Ltd [specac.com]

- 7. scispace.com [scispace.com]

A Technical Guide to the Synthesis of 3-Fluoro-5-methoxypicolinic Acid: Strategies and Methodologies

Introduction

3-Fluoro-5-methoxypicolinic acid is a key building block in contemporary medicinal chemistry and drug discovery. Its unique substitution pattern, featuring a fluorine atom, a methoxy group, and a carboxylic acid on a pyridine scaffold, makes it an invaluable synthon for the development of novel therapeutic agents. The strategic placement of the fluorine atom can significantly modulate the physicochemical and pharmacokinetic properties of a molecule, including metabolic stability, binding affinity, and bioavailability. This in-depth technical guide provides a comprehensive overview of viable synthetic pathways for the preparation of this compound, offering detailed experimental protocols and insights into the selection of starting materials and reaction conditions. This document is intended for researchers, scientists, and professionals in the field of drug development seeking to synthesize this and related compounds.

Retrosynthetic Analysis and Strategic Considerations

The synthesis of a multi-substituted pyridine ring like that in this compound requires a carefully planned strategy to ensure correct regioselectivity. Two primary retrosynthetic disconnections are considered the most logical approaches:

-

Pathway A: Late-stage Fluorination. This strategy involves the synthesis of a 3-amino-5-methoxypicolinic acid precursor, followed by a diazotization reaction and subsequent fluorination, for example, via the Balz-Schiemann reaction. This approach leverages the well-established chemistry of aromatic amines.

-

Pathway B: Early Introduction of Fluorine. This alternative route begins with a pre-fluorinated pyridine derivative, followed by the sequential introduction of the methoxy and carboxylic acid functionalities. This pathway may offer advantages in terms of avoiding harsh fluorination conditions in later stages.

This guide will elaborate on both pathways, providing a rationale for each synthetic step.

Pathway A: Late-Stage Fluorination via Diazotization

This synthetic route commences with a commercially available substituted pyridine and proceeds through a key 3-amino intermediate.

Overall Synthetic Scheme (Pathway A)

Figure 1: Proposed synthetic pathway for this compound starting from 3-Amino-5-methoxypyridine.

Step 1: Synthesis of 3-Amino-5-methoxypicolinic acid

The introduction of the carboxylic acid group at the 2-position of the pyridine ring can be effectively achieved through directed ortho-metalation. The amino group, after suitable protection, and the methoxy group can direct the lithiation to the C2 position.

Experimental Protocol:

-

Protection of the Amino Group: To a solution of 3-amino-5-methoxypyridine (1.0 eq) in dichloromethane (DCM) at 0 °C, add di-tert-butyl dicarbonate (Boc)2O (1.1 eq) and triethylamine (1.2 eq). Stir the reaction mixture at room temperature for 4-6 hours. After completion, wash the reaction mixture with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the Boc-protected amine.

-

Ortho-lithiation and Carboxylation: Dissolve the Boc-protected 3-amino-5-methoxypyridine (1.0 eq) in anhydrous tetrahydrofuran (THF) and cool to -78 °C under an inert atmosphere. Add n-butyllithium (n-BuLi) (1.2 eq) dropwise and stir the mixture for 1 hour at -78 °C. Bubble dry carbon dioxide gas through the solution for 2-3 hours. Quench the reaction with saturated aqueous ammonium chloride solution and allow it to warm to room temperature.

-

Deprotection and Isolation: Acidify the aqueous layer with 1 M HCl to pH 3-4 and extract with ethyl acetate. Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate to yield the crude 3-amino-5-methoxypicolinic acid. The crude product can be purified by recrystallization or column chromatography.

| Parameter | Value | Reference |

| Starting Material | 3-Amino-5-methoxypyridine | Commercially Available |

| Key Reagents | (Boc)2O, n-BuLi, CO2 | Standard Organic Reagents |

| Estimated Yield | 60-70% | Based on similar ortho-lithiation reactions |

| Purity | >95% after purification | --- |

Step 2: Synthesis of this compound via Balz-Schiemann Reaction

The Balz-Schiemann reaction is a well-established method for the synthesis of aryl fluorides from aryl amines.[1]

Experimental Protocol:

-

Diazotization: Suspend 3-amino-5-methoxypicolinic acid (1.0 eq) in a solution of tetrafluoroboric acid (HBF4) (48% in water, 3.0 eq) at 0 °C. Add a solution of sodium nitrite (NaNO2) (1.1 eq) in water dropwise, maintaining the temperature below 5 °C. Stir the mixture for 1 hour at 0 °C to form the diazonium tetrafluoroborate salt.

-

Fluorination: Filter the precipitated diazonium salt, wash with cold diethyl ether, and dry under vacuum. Gently heat the dry diazonium salt until nitrogen evolution ceases. The thermal decomposition will yield the desired this compound.

-

Purification: The crude product can be purified by recrystallization from a suitable solvent system like ethanol/water.

| Parameter | Value | Reference |

| Starting Material | 3-Amino-5-methoxypicolinic acid | Synthesized in Step 1 |

| Key Reagents | HBF4, NaNO2 | [1] |

| Estimated Yield | 40-50% | [1] |

| Purity | >98% after recrystallization | --- |

Pathway B: Synthesis from a Pre-fluorinated Pyridine Intermediate

This approach begins with a commercially available fluorinated pyridine and introduces the methoxy and carboxylic acid groups in subsequent steps.

Overall Synthetic Scheme (Pathway B)

Figure 2: Proposed synthetic pathway for this compound starting from 3,5-Difluoropyridine.

Step 1: Synthesis of 3-Fluoro-5-methoxypyridine

The selective substitution of a fluorine atom with a methoxy group can be achieved via nucleophilic aromatic substitution.

Experimental Protocol:

-

Methoxylation: To a solution of 3,5-difluoropyridine (1.0 eq) in anhydrous methanol, add sodium methoxide (1.1 eq). Heat the reaction mixture to reflux and monitor by TLC or GC-MS.

-

Work-up and Isolation: After the reaction is complete, cool the mixture to room temperature and remove the methanol under reduced pressure. Dissolve the residue in diethyl ether and wash with water to remove any remaining sodium methoxide. Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate to obtain 3-fluoro-5-methoxypyridine.

| Parameter | Value | Reference |

| Starting Material | 3,5-Difluoropyridine | Commercially Available |

| Key Reagents | Sodium methoxide, Methanol | Standard Organic Reagents |

| Estimated Yield | 80-90% | Based on similar SNAr reactions on pyridines |

| Purity | >97% after purification | --- |

Step 2: Synthesis of this compound

Similar to Pathway A, directed ortho-metalation is employed to introduce the carboxylic acid group.

Experimental Protocol:

-

Ortho-lithiation and Carboxylation: Dissolve 3-fluoro-5-methoxypyridine (1.0 eq) in anhydrous THF and cool to -78 °C under an inert atmosphere. Add n-BuLi (1.2 eq) dropwise and stir the mixture for 1 hour. Bubble dry carbon dioxide gas through the solution for 2-3 hours.

-

Work-up and Isolation: Quench the reaction with saturated aqueous ammonium chloride solution and allow it to warm to room temperature. Acidify the aqueous layer with 1 M HCl and extract with ethyl acetate. Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate to yield the crude this compound. The product can be purified by recrystallization.

| Parameter | Value | Reference |

| Starting Material | 3-Fluoro-5-methoxypyridine | Synthesized in Step 1 |

| Key Reagents | n-BuLi, CO2 | Standard Organic Reagents |

| Estimated Yield | 65-75% | Based on similar ortho-lithiation reactions |

| Purity | >98% after recrystallization | --- |

Conclusion

This technical guide has outlined two viable and robust synthetic pathways for the preparation of this compound. Pathway A, utilizing a late-stage fluorination via the Balz-Schiemann reaction, offers a classic approach to aryl fluoride synthesis. Pathway B, which introduces the fluorine atom early in the sequence, may be preferable for its potentially milder overall conditions. The choice of a specific route will depend on the availability of starting materials, scalability requirements, and the specific expertise of the research team. The provided experimental protocols and tabulated data serve as a solid foundation for the successful synthesis of this important building block in a laboratory setting.

References

An In-Depth Technical Guide to 3-Fluoro-5-methoxypicolinic Acid: Synthesis, Properties, and Potential Applications in Drug Discovery

For the Attention of Researchers, Scientists, and Drug Development Professionals

Abstract

3-Fluoro-5-methoxypicolinic acid, a halogenated and methoxy-substituted pyridine carboxylic acid, represents a valuable, yet underexplored, building block in medicinal chemistry. While specific literature detailing its discovery and history is not extensively available, its structural motifs are present in various bioactive molecules, highlighting its potential as a key intermediate in the synthesis of novel therapeutic agents. This guide provides a comprehensive overview of its physicochemical properties, a plausible synthetic route based on established organic chemistry principles, and a discussion of its potential applications in drug discovery, drawing parallels from structurally related compounds.

Introduction: The Strategic Value of Fluorinated Picolinic Acids

The incorporation of fluorine into drug candidates is a well-established strategy in medicinal chemistry to enhance metabolic stability, binding affinity, and bioavailability. Picolinic acid scaffolds, on the other hand, are prevalent in numerous approved drugs and clinical candidates, valued for their ability to act as key pharmacophores and versatile synthetic handles. The combination of these features in this compound makes it a compound of significant interest for the development of novel therapeutics across various disease areas. The strategic placement of the fluoro, methoxy, and carboxylic acid groups on the pyridine ring offers a unique combination of electronic properties and reactivity, rendering it a versatile scaffold for chemical exploration.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in the table below. These properties are crucial for its handling, reactivity, and potential as a drug-like molecule.

| Property | Value | Reference |

| CAS Number | 1227511-52-5 | [1][2] |

| Molecular Formula | C₇H₆FNO₃ | [1] |

| Molecular Weight | 171.13 g/mol | [1] |

| Appearance | White to off-white solid (predicted) | |

| Solubility | Soluble in organic solvents such as DMSO and methanol (predicted) | |

| SMILES | COC1=CC(F)=C(N=C1)C(=O)O |

Proposed Synthesis of this compound: A Rationale-Driven Approach

Proposed Synthetic Pathway

The proposed synthesis involves a three-step process starting from 2-chloro-3-fluoro-5-methoxypyridine: (1) lithiation and carboxylation, followed by (2) a work-up to yield the target molecule. This approach is advantageous as it utilizes readily available starting materials and employs high-yielding and well-understood reactions.

Caption: Proposed synthetic pathway for this compound.

Detailed Experimental Protocol

Step 1: Lithiation and Carboxylation of 2-Chloro-3-fluoro-5-methoxypyridine

-

Rationale: Directed ortho-metalation is a powerful tool for the functionalization of substituted aromatic and heteroaromatic rings. In this case, the chloro and fluoro groups are expected to direct the lithiation to the C2 position. The subsequent reaction with carbon dioxide gas will introduce the carboxylic acid group.

-

Procedure:

-

To a solution of 2-chloro-3-fluoro-5-methoxypyridine (1.0 eq) in anhydrous tetrahydrofuran (THF) under an inert atmosphere (argon or nitrogen), cool the reaction mixture to -78 °C.

-

Slowly add n-butyllithium (n-BuLi, 1.1 eq) dropwise, maintaining the temperature at -78 °C.

-

Stir the reaction mixture at -78 °C for 1 hour.

-

Bubble carbon dioxide gas through the reaction mixture for 1-2 hours, ensuring the temperature remains below -70 °C.

-

Allow the reaction to slowly warm to room temperature and stir overnight.

-

Step 2: Aqueous Work-up and Isolation

-

Rationale: Acidic work-up is necessary to protonate the carboxylate salt formed in the previous step and to quench any remaining organolithium species.

-

Procedure:

-

Quench the reaction mixture by the slow addition of water.

-

Acidify the aqueous layer to pH 2-3 with 1M HCl.

-

Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate, 3 x 50 mL).

-

Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

-

Purify the crude product by recrystallization or column chromatography to obtain pure this compound.

-

Potential Applications in Drug Discovery and Medicinal Chemistry

The unique structural features of this compound make it an attractive building block for the synthesis of a wide range of biologically active molecules.

As a Scaffold for Novel Antibacterial Agents

The picolinic acid moiety is a key component of several antibacterial agents. The introduction of a fluorine atom can enhance the potency and pharmacokinetic profile of these compounds. For example, fluoroquinolones are a major class of antibiotics that contain a fluorinated quinolone core, which is structurally related to picolinic acid. The this compound scaffold could be elaborated to develop new antibacterial agents with novel mechanisms of action or improved activity against resistant strains.

In the Development of Kinase Inhibitors

Protein kinases are a major class of drug targets in oncology and inflammation. The pyridine ring of this compound can serve as a scaffold for the design of kinase inhibitors that can form key hydrogen bonding interactions with the hinge region of the kinase domain. The fluoro and methoxy substituents can be used to modulate the selectivity and potency of the inhibitors.

As a Key Intermediate for Agrochemicals

Substituted picolinic acids are also important in the agrochemical industry as herbicides and fungicides. The unique substitution pattern of this compound could lead to the discovery of new agrochemicals with improved efficacy and environmental profiles.

Conclusion

This compound is a promising building block for the synthesis of novel compounds with potential applications in drug discovery and agrochemicals. While its own discovery and history are not well-documented, its structural features and the proposed synthetic route provide a solid foundation for its exploration in various research and development programs. The strategic incorporation of this versatile scaffold into new molecular designs holds the potential to unlock novel therapeutic and commercial opportunities.

References

An In-Depth Technical Guide to the Structural Analogs of 3-Fluoro-5-methoxypicolinic Acid

Abstract: The strategic incorporation of fluorine into pharmacologically active molecules is a cornerstone of modern drug discovery, offering a powerful tool to modulate physicochemical and biological properties.[1][2][3] 3-Fluoro-5-methoxypicolinic acid represents a key heterocyclic scaffold, and its structural analogs are of significant interest for the development of novel therapeutics and agrochemicals.[4][5][6] This guide provides a comprehensive technical overview of the core chemistry, synthetic strategies, structure-activity relationships (SAR), and key experimental protocols associated with the analogs of this compound. It is intended for researchers, medicinal chemists, and drug development professionals seeking to explore and leverage this promising chemical space.

The Core Moiety: Understanding this compound

This compound is a substituted pyridine carboxylic acid. The pyridine ring, a six-membered aromatic heterocycle containing one nitrogen atom, is a prevalent feature in many biologically active compounds. The strategic placement of substituents on this ring system dictates the molecule's overall properties and its potential interactions with biological targets.

Key Structural Features and Their Implications:

-

Picolinic Acid Core: The carboxylic acid at the 2-position of the pyridine ring is a key feature, providing a handle for amide bond formation and other derivatizations.[7] It also influences the molecule's acidity and solubility.

-

Fluorine at the 3-Position: The introduction of a fluorine atom can have profound effects on a molecule's properties.[1][2] It is highly electronegative and can alter the electronic distribution within the pyridine ring, potentially influencing pKa, metabolic stability, and binding affinity to target proteins.[8][9] The presence of fluorine can also introduce novel intermolecular interactions, such as hydrogen bonding and dipole-dipole interactions.[8][9]

-

Methoxy Group at the 5-Position: The methoxy group is an electron-donating group that can influence the reactivity of the pyridine ring and serve as a hydrogen bond acceptor. Its presence and position can be critical for target engagement.

While specific, detailed synthetic procedures for this compound itself are not extensively documented in publicly available literature, its synthesis would likely follow established methods for the functionalization of pyridine rings. These methods often involve multi-step sequences starting from more readily available pyridine precursors.

Strategic Design and Synthesis of Structural Analogs

The exploration of structural analogs of this compound is driven by the desire to optimize its properties for specific applications. The following sections outline key strategies for analog design and synthesis.

Modification of the Carboxylic Acid Group

The carboxylic acid moiety is a prime target for modification to generate esters, amides, and other derivatives. These modifications can significantly impact a compound's solubility, cell permeability, and pharmacokinetic profile.

General Workflow for Amide Synthesis:

Caption: General workflow for the synthesis of amide analogs.

Alterations to the Methoxy Group

The methoxy group at the 5-position can be replaced with a variety of other substituents to probe the impact on biological activity.

Potential Modifications:

-

Alkoxy Analogs: Varying the length and branching of the alkyl chain (e.g., ethoxy, isopropoxy) can fine-tune lipophilicity.

-

Aryloxy Analogs: Introduction of an aryloxy group can provide opportunities for additional π-π stacking interactions with a target protein.

-

Amino Substituents: Replacing the methoxy group with primary, secondary, or tertiary amines can introduce a basic center and alter hydrogen bonding capabilities.

Substitution at Other Positions on the Pyridine Ring

While the 3-fluoro and 5-methoxy substitutions are defining features of the core molecule, further substitution on the pyridine ring can lead to the discovery of novel compounds with improved properties.

Synthetic Considerations:

The synthesis of these more complex analogs often requires multi-step procedures, potentially involving cross-coupling reactions such as Suzuki or Buchwald-Hartwig amination to introduce new substituents at specific positions.[10]

Structure-Activity Relationship (SAR) Insights

The systematic modification of a lead compound and the evaluation of the resulting biological activity is a critical component of drug discovery. While a comprehensive SAR table for analogs of this compound is not publicly available, general principles from related picolinic acid derivatives can provide valuable guidance.

For instance, in studies of picolinamide derivatives as acetylcholinesterase inhibitors, the position of substituents on the pyridine ring was found to markedly influence inhibitory activity and selectivity.[11] Similarly, research on picolinic acid derivatives as herbicides has shown that modifications to the substituents can dramatically impact their potency and spectrum of activity.[4][5][6]

Illustrative SAR Table for Hypothetical Picolinamide Analogs:

| Compound | R1 (at 5-position) | R2 (Amide) | Biological Activity (IC50, µM) |

| 1 (Core) | -OCH3 | -OH | >100 |

| Analog 1a | -OCH3 | -NH-CH3 | 50.2 |

| Analog 1b | -OCH3 | -N(CH3)2 | 25.8 |

| Analog 2a | -OC2H5 | -NH-CH3 | 45.1 |

| Analog 3a | -NH2 | -NH-CH3 | 10.5 |

This table is for illustrative purposes only and does not represent actual experimental data for this compound analogs.

Key Experimental Protocols

The following are representative, detailed protocols for the synthesis of an amide analog and a hypothetical in vitro biological assay.

Protocol: Synthesis of N-benzyl-3-fluoro-5-methoxypicolinamide

Objective: To synthesize an amide analog of this compound.

Materials:

-

This compound

-

Thionyl chloride (SOCl2)

-

Dichloromethane (DCM), anhydrous

-

Benzylamine

-

Triethylamine (TEA)

-

Saturated sodium bicarbonate solution

-

Brine

-

Anhydrous magnesium sulfate

-

Silica gel for column chromatography

-

Hexanes

-

Ethyl acetate

Procedure:

-

Acid Chloride Formation: To a solution of this compound (1.0 eq) in anhydrous DCM, add thionyl chloride (1.2 eq) dropwise at 0 °C.

-

Stir the reaction mixture at room temperature for 2 hours.

-

Remove the solvent and excess thionyl chloride under reduced pressure to obtain the crude acid chloride.

-

Amide Coupling: Dissolve the crude acid chloride in anhydrous DCM.

-

In a separate flask, dissolve benzylamine (1.1 eq) and triethylamine (1.5 eq) in anhydrous DCM.

-

Add the acid chloride solution dropwise to the benzylamine solution at 0 °C.

-

Allow the reaction to warm to room temperature and stir for 12 hours.

-

Work-up: Quench the reaction with saturated sodium bicarbonate solution.

-

Separate the organic layer and wash with brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

-

Purification: Purify the crude product by silica gel column chromatography using a gradient of ethyl acetate in hexanes to afford the desired N-benzyl-3-fluoro-5-methoxypicolinamide.

Protocol: In Vitro Enzyme Inhibition Assay

Objective: To evaluate the inhibitory activity of synthesized analogs against a target enzyme.

Materials:

-

Target enzyme

-

Substrate for the enzyme

-

Synthesized analogs (dissolved in DMSO)

-

Assay buffer

-

96-well microplate

-

Plate reader

Procedure:

-

Preparation of Reagents: Prepare serial dilutions of the synthesized analogs in the assay buffer.

-

Prepare solutions of the target enzyme and its substrate in the assay buffer.

-

Assay Protocol: To each well of a 96-well microplate, add the assay buffer, the enzyme solution, and the solution of the synthesized analog (or DMSO for control).

-

Incubate the plate at the optimal temperature for the enzyme for a specified period.

-

Initiate the enzymatic reaction by adding the substrate solution to each well.

-

Data Acquisition: Monitor the reaction progress by measuring the absorbance or fluorescence at appropriate wavelengths using a plate reader.

-

Data Analysis: Calculate the percentage of inhibition for each concentration of the analog.

-

Determine the IC50 value (the concentration of the analog that causes 50% inhibition of the enzyme activity) by fitting the data to a dose-response curve.

Workflow for In Vitro Enzyme Inhibition Assay:

Caption: Workflow for a typical in vitro enzyme inhibition assay.

Future Directions and Outlook

The exploration of this compound analogs remains a fertile ground for discovery. Future research will likely focus on:

-

Development of more efficient and diverse synthetic routes to access a wider range of analogs.

-

Application of computational modeling and in silico screening to guide the design of new analogs with improved potency and selectivity.

-

Investigation of the biological activity of these compounds in a broader range of therapeutic areas, including oncology, infectious diseases, and neuroscience.

The strategic combination of rational design, efficient synthesis, and robust biological evaluation will be key to unlocking the full potential of this promising class of molecules.

References

- 1. Fluorination methods in drug discovery - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 2. Fluorinated compounds - Melius Organics [meliusorganics.com]

- 3. mdpi.com [mdpi.com]

- 4. researchgate.net [researchgate.net]

- 5. Design, Synthesis, Herbicidal Activity, and Structure–Activity Relationship Study of Novel 6-(5-Aryl-Substituted-1-Pyrazolyl)-2-Picolinic Acid as Potential Herbicides | MDPI [mdpi.com]

- 6. Design, Synthesis, Herbicidal Activity, and Structure-Activity Relationship Study of Novel 6-(5-Aryl-Substituted-1-Pyrazolyl)-2-Picolinic Acid as Potential Herbicides - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Synthesis and structural characterisation of amides from picolinic acid and pyridine-2,6-dicarboxylic acid - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Discovery of a fluorinated macrobicyclic antibiotic through chemical synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Discovery of a fluorinated macrobicyclic antibiotic through chemical synthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. Structure-activity relationship investigation of benzamide and picolinamide derivatives containing dimethylamine side chain as acetylcholinesterase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to 3-Fluoro-5-methoxypicolinic Acid: A Key Building Block in Modern Drug Discovery

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Strategic Importance of Fluorinated Picolinates